molecular formula C22H23N5 B2722121 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896592-21-5

5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2722121
CAS RN: 896592-21-5
M. Wt: 357.461
InChI Key: GORIERIMHBBYQQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted with isopropyl, methyl, phenyl, and pyridin-3-ylmethyl groups . The exact 3D structure may need to be computed or determined experimentally.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H23N5, with an average mass of 357.452 Da and a monoisotopic mass of 357.195343 Da .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Evaluation

Anticancer and Antimicrobial Agents : Novel heterocycles, including pyrazolopyrimidine derivatives, have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles have shown remarkable activities against various pathogenic strains of bacteria and fungi, as well as promising anticancer action against colon and breast cancer cells (Zaki et al., 2020).

Organic Light-Emitting Devices : Heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands have been explored for their potential in color tuning of organic light-emitting devices (OLEDs). These compounds exhibit a wide range of redox and emission properties, making them attractive for applications in OLED technology (Stagni et al., 2008).

Ligand Synthesis : The synthesis of pyrazoles with functionalized substituents has been reported, leading to the development of ligands with potential applications in hydrogen bonding and organic synthesis (Grotjahn et al., 2002).

mGluR5 Modulation : Pyrazolopyrazine derivatives have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), demonstrating significant efficacy in a Parkinsonian model. Such compounds are of interest for the development of treatments for neurological disorders (Zhang et al., 2014).

Antitumor Evaluation : Certain derivatives of pyrido-1,2-thiazines have been evaluated for their antitumor activity in vitro, showing significant action against several types of human tumor cells (Malinka et al., 2004).

Antiviral Activity : Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have been synthesized and shown remarkable anti-avian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Future Directions

Future research could focus on the synthesis of this specific compound and evaluation of its biological activities. Given the biological activities of similar compounds, it could be a potential candidate for drug development .

Mechanism of Action

properties

IUPAC Name

2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-15(2)19-12-20(24-14-17-8-7-11-23-13-17)27-22(25-19)21(16(3)26-27)18-9-5-4-6-10-18/h4-13,15,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORIERIMHBBYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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